Methyl 5-chloro-2-methoxynicotinate

Vue d'ensemble

Description

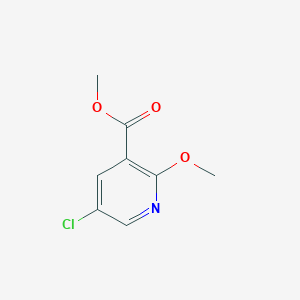

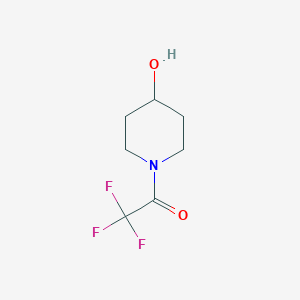

“Methyl 5-chloro-2-methoxynicotinate” is a chemical compound that belongs to the class of chlorinated aromatic esters. It has a linear formula of C8H8ClNO3 .

Molecular Structure Analysis

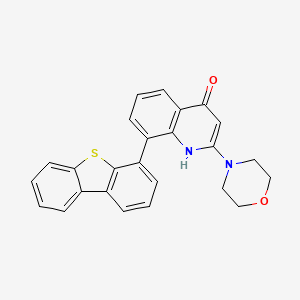

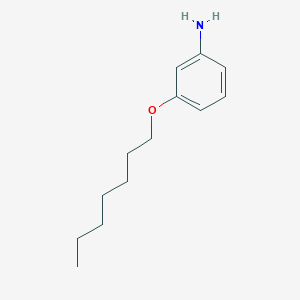

The molecular structure of “Methyl 5-chloro-2-methoxynicotinate” can be represented by the SMILES string O=C(OC)C1=C(OC)N=CC(Cl)=C1 . This indicates that the compound contains a chlorinated aromatic ring with a methoxy group and a methyl ester group attached.

Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-methoxynicotinate” is a solid compound . Its molecular weight is 201.61 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the available sources.

Applications De Recherche Scientifique

Organophosphate Pesticides Research :

- Methyl 5-chloro-2-methoxynicotinate has been used in the synthesis of haptens for producing antibodies against organophosphate pesticides. This application is crucial for developing methods to detect and quantify pesticide residues in various environments (ten Hoeve et al., 1997).

Synthesis of Fused 2-Pyridones :

- It has been utilized in the first synthesis of methyl 2-amino-6-methoxynicotinate, which is a valuable building block for the preparation of fused 2-pyridones. This highlights its importance in synthetic organic chemistry (Jeges et al., 2011).

Indole Alkaloids Synthesis :

- Methyl 5-chloro-2-methoxynicotinate has been used in the synthesis of Methyl 5-formylnicotinate, a compound important in the study and synthesis of indole alkaloids, particularly in the Iboga-Voacanga series (Wenkert et al., 1970).

Photochemical Research :

- The compound has shown relevance in photochemical studies, such as its role in novel photochemical reactions of 2-alkoxynicotinates leading to cage-type photodimers. These findings are significant in the field of photochemistry and the study of light-induced chemical reactions (Sakamoto et al., 2002).

Environmental Microbiology :

- In environmental microbiology, its derivatives have been studied for O-methylation by cell extracts of bacteria. This research is pertinent for understanding microbial transformation of environmental pollutants (Neilson et al., 1988).

Fluorescence Studies :

- Methyl 5-chlorosalicylate, a related compound, has been used in studies exploring excited-state proton transfer, indicating its potential application in understanding fluorescence properties of various compounds (Acuña et al., 1985).

Thermal and Optical Properties :

- The compound has been utilized in the synthesis of aluminum and zinc quinolates, where its derivatives influence the thermal and optical properties of these complexes. This is significant for applications in materials science (Barberis & Mikroyannidis, 2006).

Safety And Hazards

While specific safety and hazard information for “Methyl 5-chloro-2-methoxynicotinate” was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name |

methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGQMIBDLPEOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534571 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-methoxynicotinate | |

CAS RN |

82060-51-3 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)